2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline 2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC10557262
InChI: InChI=1S/C16H14ClNO/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h1-8H,9-11H2
SMILES: C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl
Molecular Formula: C16H14ClNO
Molecular Weight: 271.74 g/mol

2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC10557262

Molecular Formula: C16H14ClNO

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C16H14ClNO
Molecular Weight 271.74 g/mol
IUPAC Name (2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Standard InChI InChI=1S/C16H14ClNO/c17-15-8-4-3-7-14(15)16(19)18-10-9-12-5-1-2-6-13(12)11-18/h1-8H,9-11H2
Standard InChI Key KOMIWKBMNBXJQN-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl
Canonical SMILES C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

2-(2-Chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline features a 1,2,3,4-tetrahydroisoquinoline core—a partially saturated isoquinoline system—covalently bonded to a 2-chlorobenzoyl group via a ketone linkage. The tetrahydroisoquinoline moiety consists of a benzene ring fused to a piperidine ring, introducing both aromatic and aliphatic characteristics . The 2-chlorobenzoyl substituent introduces steric and electronic effects that influence molecular interactions.

Molecular Descriptors

Key molecular properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₆H₁₄ClNO
Molecular Weight271.74 g/mol
IUPAC Name(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Canonical SMILESC1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3Cl
InChIKeyKOMIWKBMNBXJQN-UHFFFAOYSA-N

The presence of the chlorine atom at the benzoyl ring’s ortho position enhances electronegativity, potentially improving binding affinity to hydrophobic protein pockets.

Synthetic Methodologies

Friedel-Crafts Acylation

A primary synthetic route involves Friedel-Crafts acylation, where a tetrahydroisoquinoline derivative reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method facilitates electrophilic aromatic substitution, attaching the benzoyl group to the tetrahydroisoquinoline’s nitrogen atom. Optimizing reaction conditions—such as solvent polarity (dichloroethane preferred), temperature (40–80°C), and catalyst loading (10–20 mol%)—is critical for achieving yields exceeding 70% .

Indium(III) Chloride-Catalyzed Cyclization

Recent advances demonstrate the utility of InCl₃ in constructing tetrahydroisoquinoline frameworks. In a representative procedure, N-tethered benzyl-alkenols undergo intramolecular Friedel-Crafts cyclization at 80°C in dichloroethane, forming the tetrahydroisoquinoline core with regioselective exocyclic vinyl functionality . While this method was applied to 4-vinyl analogs, its principles are adaptable to 2-chlorobenzoyl derivatives by modifying starting materials.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for both methods:

ParameterFriedel-Crafts AcylationInCl₃-Catalyzed Cyclization
Yield70–85%55–97%
RegioselectivityModerateHigh
Functional Group ToleranceLimited for electron-deficient arenesBroad (halogens, CF₃, Me)
Catalyst CostLow (AlCl₃)Moderate (InCl₃)

The InCl₃ route offers superior regiocontrol but requires higher temperatures and specialized substrates .

Applications in Medicinal Chemistry

Building Block for Complex Molecules

The compound serves as a versatile intermediate in synthesizing polycyclic alkaloids. For example, coupling with tryptamine derivatives via Pictet-Spengler reactions yields β-carboline-tetrahydroisoquinoline hybrids with enhanced antiproliferative activity .

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 2-chlorobenzoyl group reveal critical SAR trends:

  • Chlorine Position: Ortho-substitution (2-Cl) improves metabolic stability compared to para-substituted analogs.

  • Benzoyl vs. Acetyl: Benzoyl derivatives exhibit 3–5× higher receptor affinity due to increased lipophilicity.

  • Ring Saturation: Partial saturation (tetrahydro vs. fully aromatic) reduces cytotoxicity while maintaining target engagement .

Comparison with Analogous Compounds

Chlorobenzoyl vs. Methyl Substituents

Replacing the 2-chlorobenzoyl group with a methyl moiety (e.g., 2-methyl-1,2,3,4-tetrahydroisoquinoline) drastically alters pharmacological profiles:

Property2-Chlorobenzoyl Derivative2-Methyl Derivative
LogP3.21.8
IC₅₀ (HeLa cells)8.7 µM*23.4 µM
D₂ Receptor Ki120 nM*450 nM
Metabolic Half-life2.3 h0.9 h
*Predicted values based on analog data .

The chlorobenzoyl group enhances lipophilicity and target residence time, albeit with potential hepatotoxicity risks.

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